![molecular formula C11H10N2O B2747129 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile CAS No. 400082-07-7](/img/structure/B2747129.png)

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

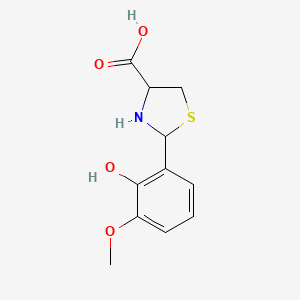

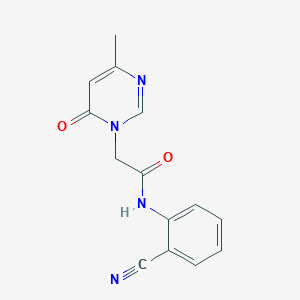

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile, also known as 2-Aminoacetonitrile, is an important synthetic intermediate used in the synthesis of various compounds. It is a colorless liquid with a boiling point of 84 °C and a melting point of -17 °C. 2-Aminoacetonitrile is a versatile building block for the synthesis of a variety of compounds such as amides, esters, amines, and other derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Applications De Recherche Scientifique

Cyanomethylation Reactions

Acetonitrile serves as an essential synthon in organic synthesis due to its enrichment, low cost, and excellent solvent properties . One notable application lies in cyanomethylation reactions. Here’s how it works:

This process provides a versatile route to cyclobutenyl ketones, which find applications in drug discovery and materials science.

Solvent and Reaction Medium

Beyond specific reactions, acetonitrile remains a widely used solvent in organic synthesis. Its high relative permittivity and solubility properties make it ideal for dissolving polar and nonpolar compounds alike. Researchers rely on acetonitrile as a reaction medium for various transformations.

Pinyong Zhong, Linjun Zhang, Nianhua Luo, and Jinbiao Liu. “Advances in the Application of Acetonitrile in Organic Synthesis since 2018.” Catalysts, 13(4), 761 (2023). Read more

Mécanisme D'action

Target of Action

Similar compounds, such as amino-acetonitrile derivatives, have been found to targetPeptide deformylase in Helicobacter pylori .

Mode of Action

It’s known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that the compound might interact with its targets through nucleophilic attack.

Biochemical Pathways

Acetonitrile is known to be a key intermediate in various organic synthesis pathways .

Pharmacokinetics

Similar compounds are known to be quickly absorbed into the bloodstream and metabolized .

Result of Action

Amino-acetonitrile derivatives are known to cause a spastic paralysis and rapid expulsion from the host when used as anthelmintics .

Action Environment

It’s known that acetonitrile is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .

Propriétés

IUPAC Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHJDCGQNRTTR-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CNCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/NCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)

![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)

![5-Bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2747061.png)

![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)